
(2-Tert-butylphenyl)boronic acid
Overview
Description
(2-Tert-butylphenyl)boronic acid is a type of boronic acid, which is a subclass of organoboron compounds . It has a molecular weight of 178.04 . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . For instance, a practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed, featuring the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .
Molecular Structure Analysis
The molecular structure of (2-Tert-butylphenyl)boronic acid is represented by the formula (CH3)3CC6H4B(OH)2 . Boronic acids contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity in comparison to boronic acids .
Chemical Reactions Analysis
Boronic acids, including (2-Tert-butylphenyl)boronic acid, are used in cross-coupling reactions . For example, the Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
(2-Tert-butylphenyl)boronic acid is a solid substance with a melting point of 128-129°C . It is relatively stable, readily prepared, and generally environmentally benign .
Scientific Research Applications
Suzuki–Miyaura Coupling
(a) Electrophilic Trapping of Arylmetal Intermediates with Borate Esters from Aryl Halides:- “(2-Tert-butylphenyl)boronic acid” is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. It serves as a boron source, reacting with aryl halides (e.g., aryl bromides or chlorides) in the presence of a palladium catalyst to form C–C bonds. The resulting boronate esters can undergo further transformations, such as oxidation or reduction, to yield various functionalized products .
Boron Reagents in Organic Synthesis
- Boronic acids and their derivatives play a crucial role in organic synthesis. They are versatile reagents for C–C bond formation, including Suzuki–Miyaura coupling, Sonogashira coupling, and other cross-coupling reactions. Researchers use them to introduce aryl, alkenyl, or alkynyl groups into complex molecules. The unique reactivity of boronic acids allows for selective transformations and the creation of diverse chemical architectures .
Protodeboronation Reactions
- Protodeboronation involves the removal of a boron group from a boronic ester. Researchers have developed catalytic methods for this process, and “(2-Tert-butylphenyl)boronic acid” serves as a substrate. These reactions allow access to synthetically valuable intermediates, which can subsequently participate in further transformations. For example, protodeboronation followed by trapping with electrophiles leads to functionalized organic compounds .
Medicinal Chemistry and Drug Discovery
- Boronic acids are essential in medicinal chemistry due to their ability to form reversible covalent bonds with biological targets. Researchers have explored boronic acid-based inhibitors for proteases, kinases, and other enzymes. The steric and electronic properties of the tert-butylphenyl group influence binding affinity and selectivity. These compounds hold promise for treating diseases such as cancer, diabetes, and inflammatory disorders .
Materials Science and Polymer Chemistry
- Boronic acids participate in the design of functional materials. Researchers have used them to create stimuli-responsive polymers, hydrogels, and sensors. The reversible binding of boronic acids with diols (e.g., glucose) allows for glucose-responsive materials. Additionally, boronic acid-containing polymers find applications in drug delivery, tissue engineering, and molecular recognition .
Supramolecular Chemistry and Sensors
- The interaction between boronic acids and diols has inspired the development of supramolecular systems. Researchers design boronic acid-based receptors for saccharides, nucleotides, and other analytes. These receptors exhibit selective binding and can be incorporated into fluorescent sensors or chemosensors. The tert-butylphenylboronic acid moiety contributes to the stability and specificity of these supramolecular assemblies .
Safety and Hazards
The safety information for (2-Tert-butylphenyl)boronic acid includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Boronic acids, including (2-Tert-butylphenyl)boronic acid, are increasingly being used in diverse areas of research, ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . Therefore, the relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of (2-Tert-butylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-Tert-butylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by (2-Tert-butylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the action of (2-Tert-butylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of (2-Tert-butylphenyl)boronic acid is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction occurs under exceptionally mild and functional group tolerant reaction conditions . Certain boronic acids, such as cyclobutylboronic acid, decompose in air , suggesting that the stability of (2-Tert-butylphenyl)boronic acid may also be affected by exposure to air
properties
IUPAC Name |
(2-tert-butylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLMKMLQQJSOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623217 | |
| Record name | (2-tert-Butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89787-13-3 | |
| Record name | B-[2-(1,1-Dimethylethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89787-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-tert-Butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



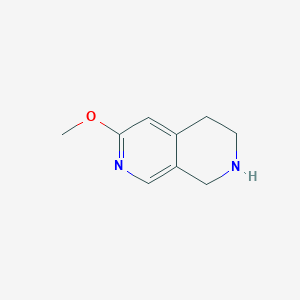
![N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B3058415.png)
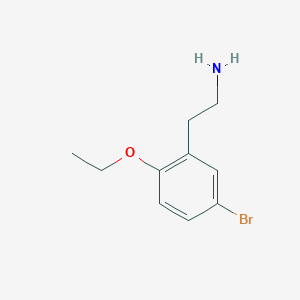

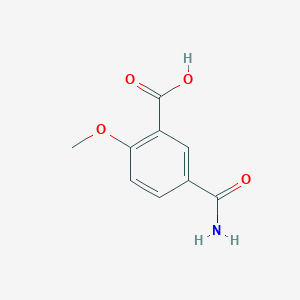
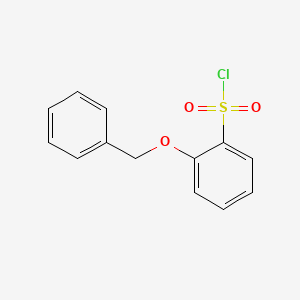

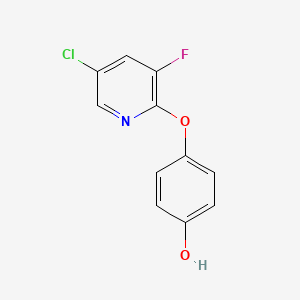
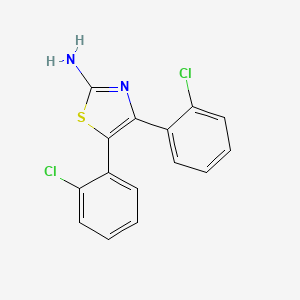
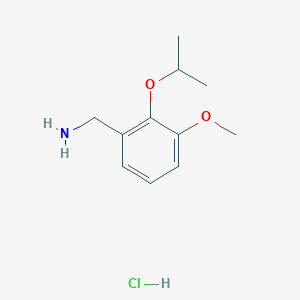
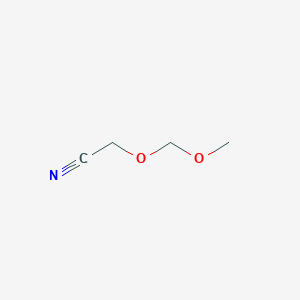
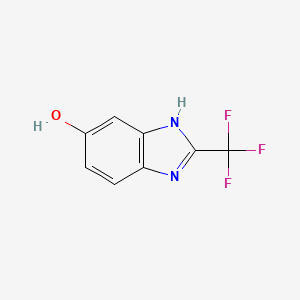
![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3058434.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)